![molecular formula C21H14N2O2 B11555445 3-nitro-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11555445.png)
3-nitro-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline
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Overview
Description
(E)-N-(3-Nitrophenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine is an organic compound characterized by its complex structure, which includes a nitrophenyl group and a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-Nitrophenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine typically involves a multi-step process. One common method includes the following steps:
Formation of the Aldehyde Intermediate: The initial step involves the synthesis of 4-(2-phenylethynyl)benzaldehyde from 4-iodobenzaldehyde and phenylacetylene through a Sonogashira coupling reaction.
Condensation Reaction: The aldehyde intermediate is then reacted with 3-nitroaniline in the presence of a base, such as sodium hydroxide, to form the desired imine compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-Nitrophenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylethynyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylethynyl derivatives.
Scientific Research Applications
(E)-N-(3-Nitrophenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(3-Nitrophenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the phenylethynyl group can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Heparinoid: Compounds with structures similar to heparin, used in medical applications.
Uniqueness
(E)-N-(3-Nitrophenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine is unique due to its combination of a nitrophenyl group and a phenylethynyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and useful in specialized applications.
Properties
Molecular Formula |
C21H14N2O2 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine |
InChI |
InChI=1S/C21H14N2O2/c24-23(25)21-8-4-7-20(15-21)22-16-19-13-11-18(12-14-19)10-9-17-5-2-1-3-6-17/h1-8,11-16H |
InChI Key |
ARZXNFGCSZPMSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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